molecular formula C19H19N3O3 B6714403 N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide

Cat. No.: B6714403
M. Wt: 337.4 g/mol
InChI Key: OCUJSJHTPXLHKJ-UHFFFAOYSA-N
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Description

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the benzyl and benzamide groups, contributes to its unique chemical properties and potential therapeutic benefits.

Properties

IUPAC Name

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-15(11-16(12)23)18(24)20-13(2)19-21-17(22-25-19)10-14-6-4-3-5-7-14/h3-9,11,13,23H,10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUJSJHTPXLHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=NC(=NO2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a benzyl hydrazide and an appropriate carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

  • Attachment of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxadiazole intermediate.

  • Formation of the Benzamide Moiety: : The final step involves the coupling of the oxadiazole derivative with 3-hydroxy-4-methylbenzoic acid or its activated derivative (such as an acid chloride) to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

  • Medicinal Chemistry: : Due to its structural features, this compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The oxadiazole ring is known for its bioactivity, making it a promising candidate for drug development .

  • Biological Studies: : The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and therapeutic potential.

  • Industrial Applications: : It can be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzyl and benzamide groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-[1-(3-benzyl-1,2,4-thiadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide: Contains a thiadiazole ring instead of an oxadiazole ring.

    N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-chlorobenzamide: Similar structure but with a chlorine atom on the benzamide ring.

Uniqueness

N-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-3-hydroxy-4-methylbenzamide is unique due to the

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